Bcat-IN-1 -

Bcat-IN-1

Catalog Number: EVT-10951683
CAS Number:
Molecular Formula: C25H24BrN5O2S
Molecular Weight: 538.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcat-IN-1 is a selective inhibitor of branched-chain amino acid transferases, specifically targeting the mitochondrial isoform of branched-chain aminotransferase. This compound has garnered attention due to its potential therapeutic implications in metabolic disorders and certain cancers, where branched-chain amino acid metabolism plays a significant role in tumorigenesis and energy homeostasis.

Source

Bcat-IN-1 was developed as part of research efforts to understand the biochemical pathways involving branched-chain amino acids and their associated enzymes. The compound is characterized by its potent inhibitory effects on the enzyme, providing a valuable tool for studying the metabolic roles of branched-chain amino acids in various biological contexts.

Classification

Bcat-IN-1 falls under the category of small molecule inhibitors, specifically designed to modulate enzyme activity. It is classified as an antimetabolite due to its ability to interfere with the normal metabolic processes involving branched-chain amino acids.

Synthesis Analysis

Methods

The synthesis of Bcat-IN-1 involves several key steps that ensure its potency and selectivity. Initial studies have indicated that the compound can be synthesized through a series of chemical reactions that incorporate structural analogues of leucine, which is a substrate for branched-chain aminotransferases.

Technical Details

The synthesis typically begins with the formation of a precursor compound that mimics the structure of leucine. This precursor undergoes various reactions including alkylation and acylation to achieve the final structure of Bcat-IN-1. The process may involve purification steps such as chromatography to isolate the desired compound from byproducts.

Molecular Structure Analysis

Structure

Bcat-IN-1 has a complex molecular structure characterized by functional groups that enhance its binding affinity to branched-chain aminotransferases. The specific arrangement of atoms allows it to effectively inhibit enzyme activity by mimicking natural substrates.

Data

The molecular formula and weight of Bcat-IN-1 are critical for understanding its behavior in biological systems. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Bcat-IN-1 interacts with branched-chain aminotransferases through competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access. This inhibition affects several metabolic pathways, particularly those involving branched-chain amino acids like leucine, isoleucine, and valine.

Technical Details

The kinetics of Bcat-IN-1 can be evaluated using enzymatic assays that measure changes in substrate conversion rates upon inhibitor addition. Parameters such as IC50 values indicate the concentration needed for half-maximal inhibition, providing insights into its efficacy compared to other inhibitors.

Mechanism of Action

Process

The mechanism by which Bcat-IN-1 exerts its inhibitory effects involves competition with natural substrates for binding sites on branched-chain aminotransferases. By occupying these sites, Bcat-IN-1 effectively reduces the enzymatic conversion of branched-chain amino acids into their respective keto acids, thereby altering metabolic flux through pathways associated with energy production and biosynthesis.

Data

Studies have shown that Bcat-IN-1 has a pIC50 value indicating significant potency against mitochondrial isoforms of branched-chain aminotransferases, demonstrating its potential as a therapeutic agent in conditions where these enzymes are dysregulated.

Physical and Chemical Properties Analysis

Physical Properties

Bcat-IN-1 is typically presented as a white to off-white solid at room temperature. Its solubility profile is essential for determining its bioavailability and efficacy in biological systems.

Chemical Properties

The compound's stability under physiological conditions is crucial for its application in vivo. Studies often assess its degradation rates and interactions with other biomolecules to ensure it maintains activity throughout experimental or therapeutic use.

Applications

Scientific Uses

Bcat-IN-1 serves as a valuable research tool in metabolic studies, particularly those focusing on cancer metabolism and inflammatory diseases. Its ability to selectively inhibit branched-chain aminotransferases allows researchers to dissect the role of these enzymes in cellular metabolism and their implications in disease states.

Introduction to BCAT Enzymes as Pharmacological Targets

Role of Branched-Chain Amino Acid Aminotransferases in Cellular Metabolism

Branched-chain amino acid aminotransferases (BCAT) catalyze the bidirectional transamination of branched-chain amino acids (leucine, isoleucine, valine) and α-ketoglutarate, yielding branched-chain α-keto acids (BCKAs) and glutamate. This reversible reaction represents the initial step in branched-chain amino acid catabolism, positioning BCAT enzymes at a crucial metabolic nexus [4] [8]. The generated BCKAs undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex, ultimately feeding into the tricarboxylic acid cycle as acetyl-CoA, acetoacetate, or succinyl-CoA [4] [5]. Simultaneously, BCAT activity contributes to cellular nitrogen shuttling and glutamate production, impacting neurotransmitter synthesis (particularly in neural tissues) and redox balance via glutathione metabolism [7] [9]. The integration of branched-chain amino acid metabolism into central carbon and nitrogen pathways underscores its significance in maintaining metabolic homeostasis across tissues, particularly in skeletal muscle, liver, and brain [5] [8].

BCAT Isoforms: Structural and Functional Dichotomy of BCAT1 and BCAT2

Two distinct isoforms exist in mammals: cytosolic BCAT1 (BCATc) and mitochondrial BCAT2 (BCATm). Despite sharing 58% amino acid sequence homology and utilizing pyridoxal 5'-phosphate as an essential cofactor, they exhibit marked differences in structure, regulation, tissue distribution, and function [5] [7].

  • Structural Characteristics: Both isoforms function as homodimers. The active site, situated at the domain interface, binds pyridoxal 5'-phosphate via a Schiff base linkage to Lys²⁰² (in human BCAT1). A key structural distinction is the redox-sensitive CXXC motif (Cys³¹⁵-Cys³¹⁸ in BCAT1), which is absent in bacterial BCATs. Oxidation or S-nitrosylation of these cysteine residues inhibits enzyme activity, making BCATs sensitive cellular redox sensors [7] [10]. BCAT2 lacks this specific motif and exhibits greater sensitivity to oxidative inhibition [7].
  • Tissue Distribution and Expression: BCAT1 expression is primarily restricted to the central nervous system, embryonic tissues, placenta, and ovaries in adults. Within the brain, it localizes to neurons. Conversely, BCAT2 is ubiquitously expressed, with highest abundance in skeletal muscle, pancreas, kidney, and digestive tissues. It is absent in hepatocytes but present in hepatic endothelial cells [1] [5] [7].
  • Functional Specialization: BCAT1 plays a predominant role in nitrogen transfer for neurotransmitter glutamate synthesis in the brain and exhibits higher catalytic efficiency (2-5 times faster turnover than BCAT2) [7]. BCAT2 is the primary isoform responsible for systemic branched-chain amino acid catabolism in peripheral tissues, particularly muscle, where branched-chain amino acids serve as energy substrates and nitrogen donors [4] [8].

Table 1: Comparative Features of Human BCAT Isoforms

FeatureBCAT1 (BCATc)BCAT2 (BCATm)
Gene LocationChromosome 12p12.1Chromosome 19q13.33
Subcellular LocationCytosolMitochondrial Matrix
Primary TissuesBrain, Embryonic Tissues, Ovaries, PlacentaSkeletal Muscle, Pancreas, Kidney, Heart, Adipose Tissue
Redox Sensor MotifCXXC (Cys³¹⁵-Cys³¹⁸)Absent
Catalytic EfficiencyHigher (2-5x faster turnover)Lower
Km (Leucine)*~0.42-0.62 mM~0.67 mM
Key Metabolic RolesNeuronal glutamate synthesis, Nitrogen shuttling, Tumor metabolismSystemic BCAA catabolism, Energy production, Insulin secretion modulation
Representative values; can vary by species and assay conditions [5] [7].

Pathophysiological Implications of BCAT Dysregulation in Metabolic and Neoplastic Diseases

Dysregulation of BCAT expression and activity is increasingly implicated in diverse pathologies, establishing these enzymes as significant therapeutic targets:

  • Cancer Metabolism and Progression: BCAT1 overexpression is a prominent feature in numerous aggressive cancers, including glioblastoma multiforme (particularly isocitrate dehydrogenase wild-type), acute myeloid leukemia, breast cancer (especially estrogen receptor-negative, HER2+, and triple-negative subtypes), gastric cancer, hepatocellular carcinoma, and others [1] [2] [6]. Mechanistically, BCAT1 fuels tumor growth through multiple pathways:
  • mTORC1 Activation: Increased branched-chain amino acid flux, particularly leucine, directly activates mechanistic target of rapamycin complex 1 signaling, driving protein synthesis, lipid biogenesis, and cell proliferation [1] [6] [8].
  • Glutamate Production: BCAT1 generates glutamate, essential for glutathione synthesis (combating oxidative stress) and anaplerotic replenishment of the tricarboxylic acid cycle via conversion to α-ketoglutarate [1] [2].
  • PI3K/AKT and Wnt/β-Catenin Signaling: BCAT1 promotes activation of phosphatidylinositol 3-kinase/protein kinase B and Wnt/β-catenin pathways, enhancing cancer cell proliferation, survival, invasion, and angiogenesis [1].
  • Epigenetic Link: In isocitrate dehydrogenase-mutant gliomas, BCAT1 is epigenetically silenced, while in epithelial ovarian cancer, BCAT1 hypomethylation drives its overexpression and correlates with poor prognosis [2].BCAT2 overexpression is specifically linked to pancreatic ductal adenocarcinoma aggressiveness, potentially through supporting nucleotide biosynthesis [1] [2].
  • Inflammatory Diseases: BCAT1 is the dominant isoform in human macrophages. Upon activation (e.g., by lipopolysaccharide), BCAT1 activity supports metabolic reprogramming towards glycolysis and increased oxidative phosphorylation, crucial for the pro-inflammatory phenotype. BCAT1 inhibition reduces levels of immunoresponsive gene 1 protein and its product itaconate (an immunomodulatory metabolite), dampens oxygen consumption rate, extracellular acidification rate, and pro-inflammatory cytokine expression (e.g., tumor necrosis factor, nitric oxide synthase 2) [3] [9]. This positions BCAT1 as a key regulator of macrophage immunometabolism in conditions like rheumatoid arthritis and glomerulonephritis [9] [10].

  • Metabolic Disorders: Altered branched-chain amino acid metabolism, potentially involving BCAT dysregulation, is a hallmark of insulin resistance and type 2 diabetes. Elevated circulating branched-chain amino acids correlate with disease risk and progression. Impaired branched-chain amino acid catabolism in adipose tissue and skeletal muscle contributes to this dysmetabolism [4] [8]. Furthermore, loss-of-function mutations in the branched-chain α-keto acid dehydrogenase complex cause maple syrup urine disease, characterized by toxic accumulation of branched-chain amino acids and BCKAs [4].

Table 2: Disease Associations of BCAT Dysregulation

Disease CategoryKey BCAT AssociationProposed Pathogenic Mechanism
GlioblastomaBCAT1 overexpression (IDH wild-type); Epigenetic silencing (IDH mutant)IDH mutation → 2-HG accumulation → BCAT1 promoter methylation → silencing [1] [2].
Acute Myeloid LeukemiaHigh BCAT1 expressionSupports proliferation via mTOR activation; MSI2 binding stabilizes BCAT1 mRNA [1] [2].
Breast CancerBCAT1 overexpression (ER-, HER2+, TNBC); Epigenetic hypomethylation (ER-)Correlates with HER2+ and Luminal B; Promotes growth, migration, invasion; Inhibits p27kip1 [1] [2].
Pancreatic CancerBCAT2 overexpressionAssociated with aggressive growth; Potential role in nucleotide synthesis [1].
Inflammatory DisordersBCAT1 high in activated macrophagesSupports metabolic reprogramming (glycolysis, OXPHOS), IRG1/itaconate production, pro-inflammatory cytokine expression [3] [9].
Type 2 Diabetes/Insulin ResistanceDefective BCAA catabolism (Adipose, Muscle)Reduced BCAT/BCKDH activity → Elevated circulating BCAAs → Contribute to insulin signaling impairment [4] [8].

The distinct and overlapping roles of BCAT1 and BCAT2 across health and disease, particularly their involvement in fueling anabolic processes in cancers and regulating immunometabolism, provide a compelling rationale for developing isoform-selective inhibitors like Bcat-IN-1 as targeted therapeutic agents.

Properties

Product Name

Bcat-IN-1

IUPAC Name

1-[3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide

Molecular Formula

C25H24BrN5O2S

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33)

InChI Key

PGSKODUPOMCUEJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.